

Physical and chemical properties of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-2,3-dimethoxypyridine** for Advanced Research

Introduction: Unveiling a Versatile Heterocyclic Building Block

6-Chloro-2,3-dimethoxypyridine is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a reactive chlorine atom and two methoxy groups on a pyridine core, makes it a valuable intermediate for constructing more complex molecular entities. The pyridine ring itself is a privileged scaffold in drug discovery, structurally analogous to biologically crucial molecules like purines.^[1] The strategic placement of a chlorine atom at the 6-position provides a crucial "handle" for synthetic chemists to perform further modifications, such as cross-coupling and nucleophilic substitution reactions, thereby enabling the creation of diverse compound libraries for screening.^[1]

This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of **6-Chloro-2,3-dimethoxypyridine**. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Compound Identification and Core Physicochemical Properties

Accurate identification and a foundational understanding of a compound's physical properties are paramount for its successful application in a laboratory setting. These parameters influence everything from reaction setup and solvent selection to purification and storage.

Key Identifiers

- Chemical Name: **6-Chloro-2,3-dimethoxypyridine**
- CAS Number: 1087659-30-0[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₈ClNO₂[\[2\]](#)[\[3\]](#)
- Synonyms: 6-Chloro-2,3-dimethoxy-pyridine[\[2\]](#)[\[4\]](#)

Molecular Structure

The structure of **6-Chloro-2,3-dimethoxypyridine** is foundational to its reactivity and properties.

Caption: 2D Structure of **6-Chloro-2,3-dimethoxypyridine**.

Summary of Physical and Computational Properties

The following table consolidates the key physical and computationally derived properties of the compound. This data is essential for experimental design, including reaction stoichiometry, solvent choice, and safety considerations.

Property	Value	Source(s)
Molecular Weight	173.60 g/mol	[2] [3]
Appearance	Solid	
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol. [5] Specific quantitative data is not publicly available.	
Topological Polar Surface Area (TPSA)	31.35 Å ²	[2]
LogP (calculated)	1.7522	[2]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound. While specific spectra for this compound are proprietary to suppliers, this section outlines the expected spectral characteristics based on its functional groups and data from analogous structures.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven unique carbon signals: five for the pyridine ring carbons and two for the methoxy group carbons. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift.

- IR (Infrared) Spectroscopy: The IR spectrum provides insight into the functional groups present.^[6] Key absorption bands would be expected for C=C and C=N stretching vibrations of the aromatic pyridine ring, C-O stretching of the methoxy groups, C-H stretching of the aromatic and methyl groups, and a characteristic C-Cl stretching vibration in the fingerprint region.^{[7][8]}
- MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M^+) at an m/z corresponding to the molecular weight (173.60). A crucial diagnostic feature would be the presence of an isotopic peak ($M+2$) at approximately one-third the intensity of the M^+ peak, which is characteristic of a molecule containing a single chlorine atom.

Chemical Properties and Reactivity Insights

The chemical behavior of **6-Chloro-2,3-dimethoxypyridine** is dominated by the interplay between the electron-deficient pyridine ring, the activating chloro substituent, and the electron-donating methoxy groups.

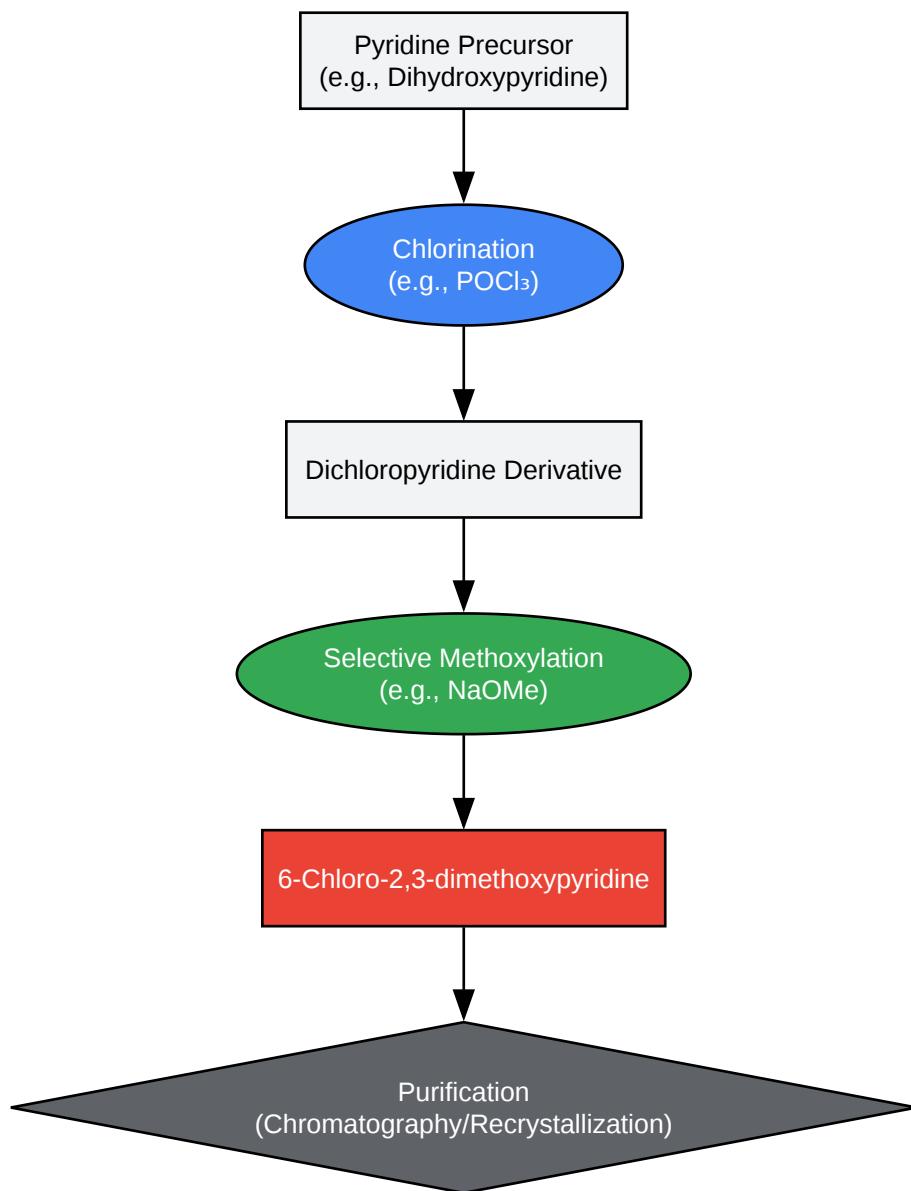
Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical property of this compound is the reactivity of the chlorine atom at the 6-position (ortho to the ring nitrogen). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex, making it a highly reliable transformation for molecular elaboration.^[9]

[Click to download full resolution via product page](#)

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Role of Methoxy Groups


The two methoxy groups at the 2- and 3-positions are electron-donating, which modulates the overall electron density of the pyridine ring. In drug discovery, methoxy groups are known to influence a molecule's conformation, metabolic stability, and ability to form hydrogen bonds with biological targets.^[10] Their presence can significantly impact the physicochemical properties and pharmacological profile of derivative compounds.^[11]

Basicity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to be protonated by acids to form pyridinium salts. This characteristic is important for controlling reaction conditions and can be exploited in purification strategies.

Synthetic Considerations

While specific, validated synthetic protocols for **6-Chloro-2,3-dimethoxypyridine** are not widely published in open literature, a general synthetic strategy can be conceptualized based on established heterocyclic chemistry principles.^{[12][13]} A plausible route could involve the construction of the substituted pyridine ring followed by targeted functionalization.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of the target compound.

Applications in Research and Drug Development

6-Chloro-2,3-dimethoxypyridine serves primarily as a versatile building block for the synthesis of higher-value, biologically active molecules.

- Medicinal Chemistry: It is an ideal starting material for creating libraries of novel compounds to be screened for therapeutic activity. The activated chlorine allows for the introduction of

various functional groups, enabling systematic Structure-Activity Relationship (SAR) studies.

[1]

- Kinase Inhibitor Scaffolds: Substituted pyridines and related fused heterocyclic systems are core components of many kinase inhibitors used in oncology and immunology.[1] This compound provides a scaffold to build molecules that can target specific ATP-binding sites in kinases.
- Agrochemical Research: The pyridyl moiety is also found in many modern pesticides and herbicides. This intermediate can be used in the discovery of new agrochemicals.
- Pharmaceutical Analysis: Due to their reactivity, chloro-pyridine derivatives can sometimes be process impurities in active pharmaceutical ingredients (APIs). For instance, a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, is a known genotoxic impurity in the proton pump inhibitor Pantoprazole, necessitating sensitive analytical methods for its detection.[14]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

- Hazard Classification: **6-Chloro-2,3-dimethoxypyridine** is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin, eye, and respiratory system irritation.[15]
 - GHS Pictogram: GHS07 (Exclamation Mark)
 - Signal Word: Warning
 - Hazard Statement: H302: Harmful if swallowed
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16][17]
- Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[16][18] Wash hands thoroughly after handling.[18]

- Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances. [18] Keep the container tightly closed when not in use.[4][18]

Conclusion

6-Chloro-2,3-dimethoxypyridine is a synthetically valuable heterocyclic compound with a well-defined profile of reactivity centered on its activated chloro-substituent. Its utility as a molecular building block in medicinal chemistry and other areas of chemical research is significant. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any scientist aiming to leverage its potential for the synthesis of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 6-chloro-2,3-dimethoxypyridine - CAS:1087659-30-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. 6-CHLORO-2,4-DIMETHOXYPYRIMIDINE | 6320-15-6 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 9. thermofishersci.in [thermofishersci.in]
- 10. m.youtube.com [m.youtube.com]
- 11. drughunter.com [drughunter.com]
- 12. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 13. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. himediadownloads.com [hemediadownloads.com]
- 16. acrospharma.co.kr [acrospharma.co.kr]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Chloro-2,3-dimethoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419698#physical-and-chemical-properties-of-6-chloro-2,3-dimethoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com